N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-11-7-12(2)17-15(8-11)20-19(26-17)22(10-14-5-4-6-24-14)18(23)16-9-13(3)21-25-16/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLAAKBSIPQCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CO3)C(=O)C4=CC(=NO4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Cores
Compound 1: N-(4-Chloro-6-nitrobenzo[d]thiazol-2-yl)-N-(4-(dimethylamino)benzyl)-N4-methylsuccinamide (, Compound 4)
- Core Structure : Benzo[d]thiazole with 4-chloro and 6-nitro substituents.
- Substituents: A 4-(dimethylamino)benzyl group and a succinamide side chain.
- Biological Relevance: Likely designed for CNS activity due to the dimethylamino group and nitro substitution, which enhance lipophilicity and electron-withdrawing effects.
- Key Differences : The target compound lacks nitro/chloro groups, instead incorporating methyl groups and a furan-isoxazole system, which may improve solubility and reduce toxicity .
Compound 2: Indole-Thiazolyl-Thiazolidinone Derivatives ()
- Core Structure: Tetrahydrobenzo[d]thiazole fused with indole and thiazolidinone.
- Substituents : Aryl aldehydes and methyl groups.
- Biological Relevance : Antimicrobial or anticancer activity via heterocyclic synergy.
Functional Analogues with Isoxazole/Thiazole Motifs
Compound 3: CDK7 Inhibitors ( Patent Compound)
- Core Structure : Thiazole-linked acrylamide derivative.
- Substituents : Phenyl-pyridinyl and propionamide groups.
- Biological Relevance : CDK7 inhibition for cancer therapy.
- Key Differences : The target compound’s isoxazole may act as a bioisostere for acrylamide, offering improved metabolic stability. The furan group could enhance π-π stacking compared to the patent compound’s phenyl-pyridinyl system .
Compound 4: Cephalosporin Derivatives with Thiadiazole ()
- Core Structure : β-lactam antibiotics with thiadiazole substituents.
- Substituents : Thiadiazolylthio-methyl groups.
- Biological Relevance : Antibacterial activity via β-lactamase resistance.
- Key Differences: The target compound’s benzothiazole-isoxazole system lacks β-lactam functionality, suggesting a non-antibacterial mechanism (e.g., kinase inhibition) .
Key Research Findings and Gaps
- Unresolved Questions: No direct data on its biological targets or potency exist in the provided evidence. Comparative studies with Compounds 1–4 are needed to validate hypothesized kinase inhibition.
Q & A
What are the optimized multi-step synthetic routes for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis involves coupling a benzothiazole intermediate with an isoxazole-carboxamide precursor. A validated route includes:
Intermediate Preparation : React 5-bromo-2-hydroxybenzaldehyde with 2-amino thiophenol in methanol to form the benzothiazole core .
Carboxamide Formation : Treat the intermediate with trifluoroacetic acid and hexamethylenetetramine under reflux to introduce the isoxazole moiety .
Final Coupling : Use a nucleophilic substitution reaction with furan-2-ylmethylamine in dichloromethane (DCM) under nitrogen, catalyzed by Hünig’s base (DIPEA) .
Critical Factors :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature : Reflux conditions (80–100°C) improve reaction kinetics but require careful monitoring to avoid side reactions .
- Catalysts : DIPEA optimizes amide bond formation by scavenging acids .
How is the structural integrity of this compound confirmed, and what analytical techniques resolve ambiguities in its characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the furan methylene group (N-CH₂-furan) appears as a triplet at δ 4.3–4.5 ppm .
- X-ray Crystallography : Resolves bond lengths (e.g., C–N bonds in benzothiazole at ~1.35 Å) and dihedral angles, confirming spatial arrangement .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
What structure-activity relationship (SAR) insights guide the optimization of its biological activity?
Advanced Answer:
- Benzothiazole Modifications : 5,7-Dimethyl substitution enhances lipophilicity, improving membrane permeability . Removing methyl groups reduces activity by 40% in cytotoxicity assays .
- Isoxazole Flexibility : Replacing 3-methyl with bulkier groups (e.g., phenyl) diminishes binding to ATP-binding pockets in kinase targets .
- Furan Linker : The furan-2-ylmethyl group’s planarity is critical for π-π stacking with aromatic residues in enzyme active sites .
How are contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) reconciled?
Advanced Answer:
- Assay Variability : Discrepancies arise from differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative). Standardize protocols using CLSI guidelines .
- Concentration Dependence : Anticancer activity (IC₅₀ = 2 µM in leukemia cells ) may mask antimicrobial effects at higher doses (>10 µM). Dose-response curves clarify dual activity .
What computational strategies predict its mechanism of action and target engagement?
Advanced Answer:
- Molecular Docking : AutoDock Vina models interactions with kinases (e.g., EGFR), showing hydrogen bonding between the carboxamide and Thr766 .
- MD Simulations : 100-ns simulations reveal stable binding with RMSD <2 Å, validating furan’s role in hydrophobic pocket occupancy .
How is synthetic scalability balanced with purity for in vivo studies?
Advanced Answer:
- Flow Chemistry : Continuous flow reactors reduce reaction time (from 24h to 2h) and improve reproducibility .
- Green Solvents : Switch from DCM to cyclopentyl methyl ether (CPME) reduces toxicity while maintaining >90% yield .
What in vitro and in vivo models assess its pharmacokinetic and toxicity profiles?
Methodological Answer:
- In Vitro :
- CYP450 Inhibition : Liver microsomes evaluate metabolic stability (e.g., t₁/₂ = 3.5h in human hepatocytes) .
- hERG Assay : Patch-clamp testing confirms no cardiotoxicity (IC₅₀ >30 µM) .
- In Vivo :
- Rodent Models : Administer 10 mg/kg IV; measure plasma concentration via LC-MS/MS. Reported bioavailability = 22% .
How do electronic and steric effects in derivatives alter bioactivity?
Advanced Answer:
- Electron-Withdrawing Groups : Nitro substituents on the benzothiazole increase oxidative stability but reduce solubility (logP +0.5) .
- Steric Hindrance : Bulky substituents at the isoxazole 3-position decrease IC₅₀ values by 50% in kinase assays due to steric clashes .
What strategies identify novel biological targets beyond kinase inhibition?
Methodological Answer:
- Chemical Proteomics : Use biotinylated probes to pull down interacting proteins from cell lysates; identify via mass spectrometry .
- Transcriptomics : RNA-seq of treated cells reveals downregulation of NF-κB pathway genes, suggesting anti-inflammatory potential .
How are derivatives designed to overcome resistance mechanisms in target organisms?
Advanced Answer:
- Resistant Mutant Studies : Engineer EGFR T790M mutations; optimize derivatives with acrylamide warheads (e.g., replacing furan with vinyl sulfonamide) for covalent binding .
- Efflux Pump Inhibition : Co-administer with verapamil to block P-gp; increases intracellular concentration 3-fold in multidrug-resistant cancer lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
